molecular formula C10H6Cl2N2O4 B12895620 2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide CAS No. 71591-05-4

2,2-Dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide

Cat. No.: B12895620
CAS No.: 71591-05-4
M. Wt: 289.07 g/mol
InChI Key: BOCMBTKPMHZAKC-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide typically involves the nitration of benzofuran derivatives followed by acylation. One common method involves the selective bromination of 3-arylbenzofurans, followed by substitution of the halogen with a nitro group . The reaction conditions often include the use of bromine in acetic acid or dichloromethane at temperatures ranging from 0 to 30°C. The subsequent acylation step involves the reaction of the nitrobenzofuran derivative with 2,2-dichloroacetamide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems to optimize the nitration and acylation processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N-(2-nitrobenzofuran-3-yl)acetamide is unique due to its specific combination of a benzofuran ring with dichloroacetamide and nitro functional groups

Properties

CAS No.

71591-05-4

Molecular Formula

C10H6Cl2N2O4

Molecular Weight

289.07 g/mol

IUPAC Name

2,2-dichloro-N-(2-nitro-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C10H6Cl2N2O4/c11-8(12)9(15)13-7-5-3-1-2-4-6(5)18-10(7)14(16)17/h1-4,8H,(H,13,15)

InChI Key

BOCMBTKPMHZAKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])NC(=O)C(Cl)Cl

Origin of Product

United States

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